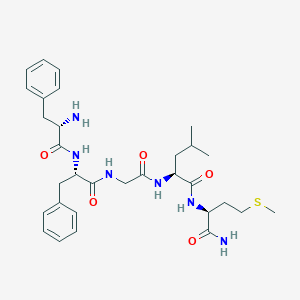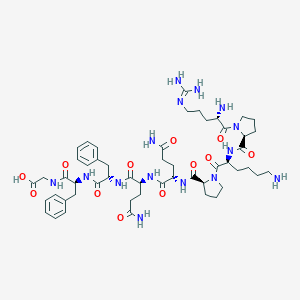
人前胰岛素 C-肽
描述
C-peptide, also known as connecting peptide, connects the alpha and beta chains of proinsulin. It is formed in the endoplasmic reticulum following the removal of the signal peptide of pre-proinsulin . It plays an important role in the correct folding of insulin and the formation of disulfide bridges . C-peptide is a 31-amino acid polypeptide and is negatively charged .
Synthesis Analysis
In the synthesis of C-peptides, chain elongation is performed exclusively by the azide-fragment condensation method in solution . The synthetic human, dog, rat, and duck C-peptides and their analogues were proved to be homogeneous by several analytic means .Molecular Structure Analysis
Structural studies of the C-peptide using 2D NMR spectroscopy indicate that the ensemble is a nonrandom structure and contains substructures with defined local conformations . The N-terminal region (residues 2-5) forms a type I beta-turn, whereas the C-terminal region (residues 27-31) presents the most well-defined structure of the whole molecule including a type III’beta-turn .Chemical Reactions Analysis
The C-peptide is a fragment of proinsulin, the cleavage of which forms active insulin . In the syntheses of the C-peptides, chain elongation was performed exclusively by the azide-fragment condensation method in solution .Physical And Chemical Properties Analysis
C-peptide is a 31-amino acid polypeptide and is negatively charged . In aqueous solution, the NOE patterns and chemical shifts indicate that the ensemble is a nonrandom structure and contains substructures with defined local conformations .科学研究应用
Type 1 Diabetes (T1D) Autoimmunity
C-peptide plays a significant role in the autoimmune process of T1D. Research has shown that human islet-infiltrating CD4+ T cells recognize peptide epitopes derived from proinsulin, particularly C-peptide. These peptides, known as Hybrid Insulin Peptides (HIPs), are neoepitopes formed by the fusion of two peptides derived from beta-cell granule proteins and are central to autoimmunity in T1D .
Vasculopathy Protection
C-peptide has been identified as instrumental in the prevention of diabetic neuropathy, nephropathy, and other vascular complications. It activates multiple cell signaling pathways, which are crucial in protecting against vasculopathy, highlighting its potential as a therapeutic agent .
Sensory Nerve Function
The physiological roles of C-peptide in normal and disease states include effects on sensory nerve function. C-peptide has shown potential as a therapeutic agent for the treatment of diabetes-associated long-term complications, including sensory nerve impairments .
Renal Function
C-peptide has positive physiological effects on renal function. It has been suggested that C-peptide could be beneficial in treating conditions associated with renal dysfunction, which is often a complication of diabetes .
Cardiovascular Health
Evidence suggests that C-peptide exhibits positive effects on the heart and vascular endothelium. Its role in improving blood microcirculation makes it a candidate for cardiovascular health research, especially in relation to diabetes .
Beta Cell Secretory Function Indicator
C-peptide levels can be used as an indicator of beta cell secretory function. Since it is secreted in equimolar amounts with insulin, its measurement provides insights into the endogenous insulin production, which is crucial for diabetes management .
作用机制
Target of Action
The primary target of the human proinsulin C-peptide is the cell membrane of various organs and tissues, including the kidneys, nervous system, heart, vascular endothelium, and blood microcirculation . It interacts with specific C-peptide receptors on the cell membrane . In addition, it is recognized by human islet-infiltrating CD4+ T cells .
Mode of Action
C-peptide is a signaling molecule that regulates many physiological and biochemical processes via its interaction with specific C-peptide receptors . It is a proinsulin fragment, which is cleaved during proinsulin maturation and active insulin formation . The interaction of C-peptide with its targets leads to the activation of multiple cell signaling pathways .
Biochemical Pathways
C-peptide activates multiple cell signaling pathways, including p38 mitogen-activated protein kinase, extracellular signal–regulated kinase -1/-2 (Erk-1/-2), Akt, and endothelial nitric oxide (NO) production . These pathways are involved in various physiological processes, including apoptosis, anti-inflammatory responses, and other intracellular defense mechanisms .
Pharmacokinetics
It is known that c-peptide is secreted in similar amounts as insulin . It is generated by the cleavage of proinsulin by a serine protease within the pancreatic β-cells .
Result of Action
The interaction of C-peptide with its targets and the subsequent activation of signaling pathways lead to positive physiological effects on many organs and tissues . For instance, C-peptide prevents both blood–retinal barrier damage and retinal neovascularization, making it a promising drug for treating and preventing diabetic retinopathy . It also exhibits important regulatory effects at early stages of functional and structural impairments caused by diabetes mellitus .
Action Environment
The effects of C-peptide are tissue-specific and largely depend on the physiological state of an organism, C-peptide concentration, and its ability to form complexes . In type 1 diabetes mellitus, which is characterized by a C-peptide deficiency, C-peptide replacement therapy prevents the development of inflammation in vascular endothelial cells . An excess of c-peptide can reveal its pro-inflammatory properties .
未来方向
C-peptide is a potential therapeutic agent for the treatment of diabetes-associated long-term complications . Its physiological effects and therapeutic potential are being studied, and it may be useful in assays to monitor changes in T cell autoimmunity and antigen-specific therapies for type 1 diabetes .
属性
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C129H211N35O48/c1-58(2)42-77(155-113(195)74(31-39-102(184)185)151-127(209)105(65(15)16)162-114(196)71(25-32-88(131)167)145-95(174)54-141-126(208)104(64(13)14)161-115(197)72(26-33-89(132)168)150-118(200)80(45-61(7)8)156-121(203)83(48-103(186)187)159-112(194)73(30-38-101(182)183)148-107(189)67(18)143-109(191)69(130)24-36-99(178)179)111(193)138-50-93(172)135-49-92(171)136-55-98(177)163-40-20-22-86(163)124(206)140-51-94(173)142-66(17)106(188)137-52-96(175)146-84(56-165)122(204)157-81(46-62(9)10)119(201)152-75(27-34-90(133)169)128(210)164-41-21-23-87(164)125(207)160-78(43-59(3)4)116(198)144-68(19)108(190)154-79(44-60(5)6)117(199)149-70(29-37-100(180)181)110(192)139-53-97(176)147-85(57-166)123(205)158-82(47-63(11)12)120(202)153-76(129(211)212)28-35-91(134)170/h58-87,104-105,165-166H,20-57,130H2,1-19H3,(H2,131,167)(H2,132,168)(H2,133,169)(H2,134,170)(H,135,172)(H,136,171)(H,137,188)(H,138,193)(H,139,192)(H,140,206)(H,141,208)(H,142,173)(H,143,191)(H,144,198)(H,145,174)(H,146,175)(H,147,176)(H,148,189)(H,149,199)(H,150,200)(H,151,209)(H,152,201)(H,153,202)(H,154,190)(H,155,195)(H,156,203)(H,157,204)(H,158,205)(H,159,194)(H,160,207)(H,161,197)(H,162,196)(H,178,179)(H,180,181)(H,182,183)(H,184,185)(H,186,187)(H,211,212)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,104-,105-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUAQYXWVJDEQY-QENPJCQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C129H211N35O48 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186651 | |
| Record name | Proinsulin C-peptide (human) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3020.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Human proinsulin C-peptide | |
CAS RN |
33017-11-7, 59112-80-0 | |
| Record name | Proinsulin C-peptide (human) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033017117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C-peptide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16187 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Proinsulin C-peptide (human) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[[2-[[2-[[2-[[2-[[5-Amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B549625.png)











